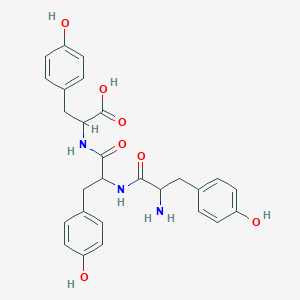

H-Tyr-Tyr-Tyr-OH

描述

H-Tyr-Tyr-Tyr-OH, also known as 4-hydroxy-L-tyrosine (4-HT), is an important amino acid derivative that has been studied extensively in the field of biochemistry. 4-HT is a precursor of both catecholamines and thyroid hormones, and has been found to have a wide range of physiological effects.

科学研究应用

Free Radical Scavenging Activity

The compound, which contains tyrosine (Tyr) residues, has been studied for its free radical scavenging activity . The study considered four mechanisms of reaction: single electron transfer (SET), sequential electron proton transfer (SEPT), hydrogen transfer (HT), and radical adduct formation . This activity is significant in the context of oxidative stress, which is associated with several diseases such as cancer, cardiovascular disorders, atherosclerosis, and neurological disorders .

Protein Structure Studies

Tyrosine residues in the compound can be used in studies of protein structure . Various types of UV–Vis spectroscopy, like normal, difference and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy, can be employed to study the properties of the tyrosine chromophore .

Inhibition of Angiotensin I-Converting Enzyme (ACE)

The compound has been shown to efficiently inhibit angiotensin I-converting enzyme (ACE) from rabbit lung . The inhibition exhibited a mix of competitive and noncompetitive inhibitions . ACE inhibitors are used in the treatment of hypertension and heart failure.

Model Peptide in Mass Spectrometry

While not directly related to “H-TYR-TYR-TYR-OH”, hexatyrosine, a similar compound, has been used as a model peptide in mass spectrometry . It’s plausible that “H-TYR-TYR-TYR-OH” could serve a similar purpose in future research.

Tools for Peptide & Solid Phase Synthesis

The compound can be used in peptide and solid phase synthesis . It can serve as a substrate for angiotensin I-converting enzyme (ACE) inhibitors .

作用机制

Target of action

The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as H-TYR-TYR-TYR-OH, is the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical pathways

By inhibiting ACE, H-TYR-TYR-TYR-OH affects the RAS pathway . The reduction in angiotensin II levels leads to decreased vasoconstriction and reduced release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in blood pressure reduction .

Pharmacokinetics

Its efficacy in reducing blood pressure suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of action

The molecular effect of H-TYR-TYR-TYR-OH’s action is the inhibition of ACE, leading to decreased levels of angiotensin II . This results in vasodilation and reduced fluid volume, ultimately lowering blood pressure at the cellular level .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c28-22(13-16-1-7-19(31)8-2-16)25(34)29-23(14-17-3-9-20(32)10-4-17)26(35)30-24(27(36)37)15-18-5-11-21(33)12-6-18/h1-12,22-24,31-33H,13-15,28H2,(H,29,34)(H,30,35)(H,36,37)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRFSFXLFWWAJZ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid | |

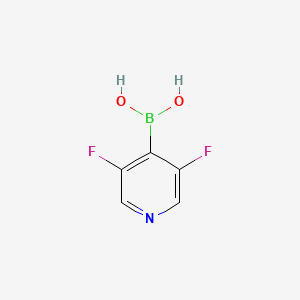

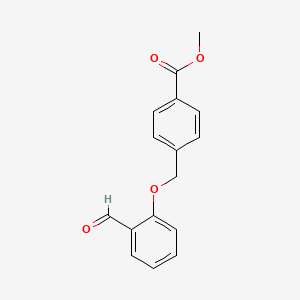

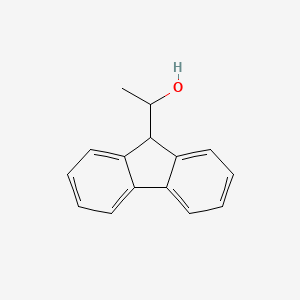

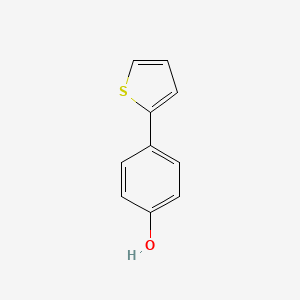

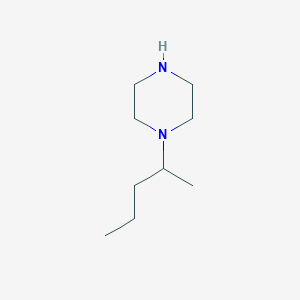

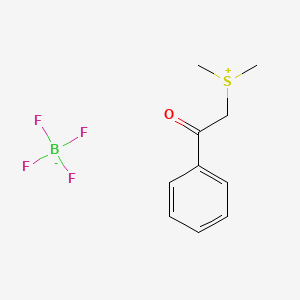

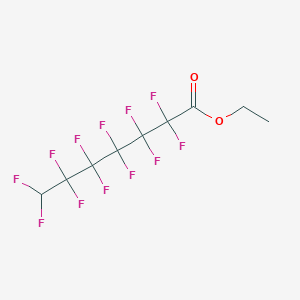

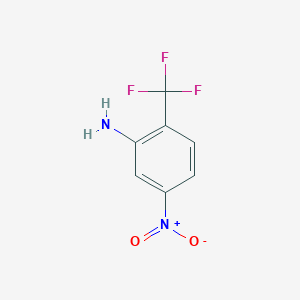

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

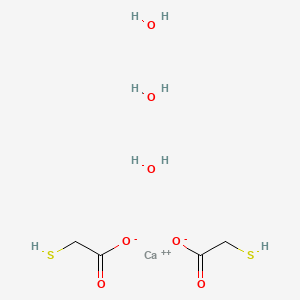

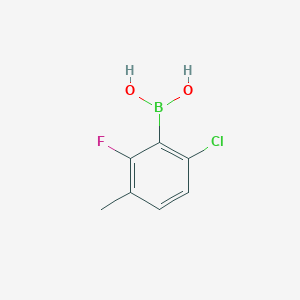

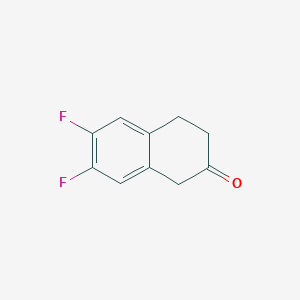

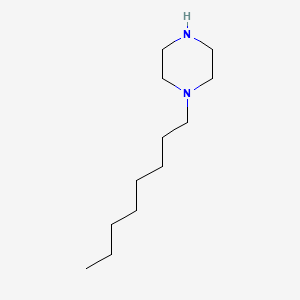

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。